molecular formula C₁₄H₁₇Cl₂N₇ B119062 Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride CAS No. 31384-83-5

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

Cat. No. B119062
CAS RN: 31384-83-5
M. Wt: 354.2 g/mol
InChI Key: QTFXIVUZEWTIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Diminazene , is a trypanocidal agent. It is a solid substance that belongs to the phenylhydrazines . These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N7 . The average weight is 281.3158 and the mono-isotopic weight is 281.138893515 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 317.77700 . It has a density of 1.39g/cm3 and a boiling point of 463.3ºC at 760mmHg .

Scientific Research Applications

  • Application in Veterinary Medicine

    • Field : Veterinary Medicine
    • Summary : Diminazene, also known as “Benzenecarboximidamide, 4,4’-(1-triazene-1,3-diyl)bis-, dihydrochloride”, is a trypanocidal agent. It is used to control animal trypanosomiasis and babesiosis, especially in countries of the African continent, Southeast Asia, and South America .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific case and the animal being treated. Typically, it is administered through injection .
    • Results : The results or outcomes obtained would also depend on the specific case. Generally, it is used to control the aforementioned diseases in animals .
  • Application in Drug Delivery

    • Field : Pharmaceutical Sciences
    • Summary : Research has been conducted to enhance the bioavailability of Diminazene Aceturate (DA) by incorporating DA into the -cyclodextrin’s cavity in a molar ratio of 1:1 .
    • Methods of Application : The structure of the resulted inclusion complex was established by Raman, DSC, and Wide-Angle X ray Diffraction (WAXD) in solid state and by 1H-NMR and H-H ROESY in aqueous solutions .
    • Results : In vivo tests have shown that the DA concentration is always much higher in blood plasma of rats when DA: CD inclusion complex of 1:1 molar ratio was administered .

properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7.2ClH/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFXIVUZEWTIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

CAS RN

31384-83-5
Record name Diminazene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMINAZENE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40X8767D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
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Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
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Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
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Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
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Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride
Reactant of Route 6
Benzenecarboximidamide, 4,4'-(1-triazene-1,3-diyl)bis-, dihydrochloride

Citations

For This Compound
2
Citations
LV Kulemina, DA Ostrov - Journal of biomolecular screening, 2011 - journals.sagepub.com
The authors describe a structure-based strategy to identify therapeutically beneficial off-target effects by screening a chemical library of Food and Drug Administration (FDA)–approved …
Number of citations: 128 journals.sagepub.com
LV Kulemina - 2011 - search.proquest.com
Abstract Structure-based drug design efforts traditionally focused on development of enzyme inhibitors and receptor blockers. This strategy has been successfully applied to inhibit a …
Number of citations: 0 search.proquest.com

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